5-Bromo-2,3-difluoroaniline
Overview
Description
5-Bromo-2,3-difluoroaniline is a chemical compound with the empirical formula C6H4BrF2N . It is a solid substance used primarily for research and development .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2,3-difluoroaniline consists of a benzene ring substituted with bromine and two fluorine atoms, and an amine group . The molecular weight is 208.00 .Physical And Chemical Properties Analysis
5-Bromo-2,3-difluoroaniline is a solid substance . Its molecular weight is 208.00 . The compound’s SMILES string is NC1=CC(Br)=CC(F)=C1F .Scientific Research Applications
Haloaniline-induced Nephrotoxicity
Research into haloanilines, including compounds similar to 5-Bromo-2,3-difluoroaniline, has shown their application in understanding nephrotoxic effects in vitro. These compounds serve as chemical intermediates in the manufacturing of pesticides, dyes, and drugs. Studies have demonstrated that dihaloanilines, in general, are more potent nephrotoxicants compared to their mono-haloaniline counterparts, with bromo and iodo substitutions significantly enhancing nephrotoxic potential (Hong et al., 2000).
Regioselective Monobromination
The regioselective monobromination of activated aromatics and hetero-aromatics using N-bromosuccinimide in tetrabutylammonium bromide has been detailed. This protocol highlights the importance of haloanilines in synthesizing brominated arenes and heteroarenes, which are valuable in pharmaceuticals, flame retardants, and as synthetic intermediates for various coupling reactions. This study underscores the chemical versatility and significance of bromo-substituted anilines in organic synthesis (Ganguly et al., 2005).
Beyond the Rule of 5
5-Bromo-2,3-difluoroaniline and related compounds also play a role in the exploration of chemical space beyond the traditional "Rule of 5" for drug discovery. Research in this area helps identify key principles contributing to the oral bioavailability of successful compounds in this challenging chemical space. Such studies provide valuable insights into designing and developing new therapeutic agents targeting diseases with unmet medical needs, particularly in oncology and virology (DeGoey et al., 2017).
Palladium-Catalyzed Amination
The palladium-catalyzed amination of polyhalopyridines, demonstrating the use of haloanilines in synthesizing amino-substituted pyridines, further highlights the utility of such compounds in chemical synthesis. This process showcases the chemoselectivity and efficiency of using halogenated anilines for amination reactions, contributing to the synthesis of compounds with potential pharmaceutical applications (Ji et al., 2003).
Safety And Hazards
5-Bromo-2,3-difluoroaniline is classified as Acute Tox. 3 Oral . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . In case of skin or eye contact, wash off with soap and plenty of water . If ingested, rinse mouth with water and do not induce vomiting .
properties
IUPAC Name |
5-bromo-2,3-difluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSZXOVPCQXNQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724889 | |
Record name | 5-Bromo-2,3-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90724889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,3-difluoroaniline | |
CAS RN |
1375068-68-0 | |
Record name | Benzenamine, 5-bromo-2,3-difluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1375068-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2,3-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90724889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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